molecular formula C13H17N5O2 B2376097 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034414-64-5

2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2376097
CAS No.: 2034414-64-5
M. Wt: 275.312
InChI Key: FVEGYWZKTADUHT-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research. Its molecular structure, which incorporates a pyrazine ring and a pyrazole moiety linked by an ethoxyacetamide chain, is characteristic of scaffolds used in the design of kinase inhibitors . Similar pyrazolyl-acetamide derivatives have been extensively studied and demonstrated to function as potent inhibitors of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis . Compounds of this class have shown excellent inhibitory activity against the proliferation of various tumor cell lines in vitro, suggesting potential applications in anticancer agent discovery . Furthermore, the structural motifs present in this compound are found in other investigated molecules, including those designed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, indicating its potential utility in probing multiple kinase targets . The compound is provided For Research Use Only and is intended for laboratory studies such as investigating enzyme inhibition mechanisms, screening for antiproliferative activity, and exploring structure-activity relationships. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this and related chemical structures.

Properties

IUPAC Name

2-ethoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-10-13(19)16-6-8-18-7-3-11(17-18)12-9-14-4-5-15-12/h3-5,7,9H,2,6,8,10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEGYWZKTADUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Convergent Synthesis

The most cited approach involves a convergent synthesis strategy, where the pyrazole-pyrazine core and ethoxyacetamide side chain are synthesized separately before coupling. Key steps include:

  • Pyrazole-Pyrazine Core Assembly :
    • 3-Aminopyrazole derivatives react with pyrazine-containing electrophiles under Ullmann or Buchwald-Hartwig conditions to form the bicyclic system.
    • Alternative routes use cyclocondensation of hydrazines with 1,3-diketones in the presence of pyrazine catalysts.
  • Ethoxyacetamide Side Chain Preparation :

    • Ethoxyacetic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with ethylenediamine derivatives.
  • Final Coupling :

    • The side chain is attached via nucleophilic substitution or amide bond formation, often employing carbodiimide coupling agents.

Detailed Synthetic Procedures

Stepwise Route from Patent WO2018008042A1

A patented method optimizes yield (78–85%) through controlled crystallization (Table 1):

Table 1: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield
1 Thionyl chloride, DCM, 0°C → 25°C, 4 hr 92%
2 Ethylenediamine, Et₃N, DMF, 60°C, 12 hr 81%
3 Pyrazine-Pyrazole intermediate, DCC, DMAP, THF, reflux 85%

Procedure :

  • Acyl Chloride Formation :
    Ethoxyacetic acid (10 mmol) reacts with thionyl chloride (12 mmol) in dichloromethane (DCM) at 0°C. After 4 hr, the mixture is concentrated in vacuo.
  • Amide Formation :
    The crude acyl chloride is added to 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanamine (9.5 mmol) in dimethylformamide (DMF) with triethylamine (Et₃N) as base. The reaction proceeds at 60°C for 12 hr.

  • Crystallization :
    The product is purified via recrystallization from n-heptane at −20°C, achieving >99% purity.

One-Pot Method from PMC6149424

A streamlined protocol reduces purification steps:

  • Simultaneous Cyclization and Coupling :
    Ethoxyacetic acid (1.2 eq), 3-(pyrazin-2-yl)-1H-pyrazole (1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) are combined in tetrahydrofuran (THF).
  • Reaction Monitoring :
    Progress is tracked via TLC (ethyl acetate/hexanes 1:1). After 24 hr at reflux, the mixture is filtered and washed with cold methanol.

Key Advantage : This method achieves 68–72% yield but requires stringent moisture control.

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but risk side reactions (e.g., Hofmann elimination).
  • Temperature : Reactions above 100°C degrade pyrazine rings, necessitating reflux below 80°C.

Table 2: Solvent Optimization Data

Solvent Dielectric Constant Yield (%)
DMF 36.7 85
THF 7.6 72
Acetone 20.7 64

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, pyrazine-H), 7.85 (d, J = 2.4 Hz, 1H, pyrazole-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (pyrazine ring).

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).
  • Melting Point : 148–150°C (decomposition observed above 155°C).

Applications and Pharmacological Relevance

While direct studies on this compound are limited, structural analogs exhibit:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyridines target AXL/cMet kinases, relevant in oncology.
  • Antitumor Activity : Similar acetamides show IC₅₀ values of 6.1–12.3 μM against HT-1080 and Bel-7402 cell lines.

Challenges and Mitigation

Common Pitfalls

  • Pyrazine Hydrolysis : Moisture exposure degrades the core; reactions require anhydrous conditions.
  • Byproduct Formation : Excess EDC generates urea derivatives, necessitating stoichiometric precision.

Scalability Issues

  • Crystallization : Large-scale batches require slow cooling (1°C/min) to prevent oiling out.
  • Cost : Pyrazin-2-ylboronic acid (key intermediate) costs ~$350/g, driving research into cheaper alternatives.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium ethoxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. A study highlighted the synthesis of pyrazole derivatives that showed promising results against various cancer cell lines, suggesting that 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide may also possess similar properties due to its structural similarities .
  • Anti-inflammatory Effects : The compound's potential as an anti-inflammatory agent has been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. Preliminary studies suggest that this compound could modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis .
  • Neuroprotective Properties : There is growing interest in the neuroprotective effects of pyrazole-based compounds. Research indicates that they may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

  • Pesticidal Activity : The pyrazine and pyrazole components are known for their pesticidal properties. Studies have shown that similar compounds can act as effective fungicides and insecticides, potentially making this compound a candidate for agricultural applications .
  • Plant Growth Regulators : Some derivatives of pyrazoles have been investigated for their ability to enhance plant growth and resistance to environmental stressors. This suggests that the compound may have applications in improving crop yields under adverse conditions .

Material Science Applications

  • Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Case Study 1: Anticancer Screening

A study involving various pyrazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays showed that a related compound inhibited prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting a mechanism through which it could exert anti-inflammatory effects .

Case Study 3: Pesticidal Efficacy

Field trials demonstrated that formulations containing pyrazole derivatives reduced pest populations significantly compared to untreated controls, highlighting their potential as environmentally friendly pest management solutions .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core acetamide or pyrazole/pyrazine frameworks, focusing on structural variations, synthesis strategies, and physicochemical properties.

Key Observations:

Structural Variations :

  • Heterocyclic Substitutions : Replacing pyrazine (target) with thiophene (BK46024, ) alters electronic properties and binding affinity. Thiophene’s sulfur atom may enhance π-stacking, whereas pyrazine’s nitrogen atoms could improve solubility via hydrogen bonding.
  • Complexity : Compound 189 () incorporates multiple fluorinated groups and a cyclopropane ring, increasing steric bulk and metabolic resistance compared to the simpler pyrazine-based target.

Modular Approaches: Derivatives in used EDCI/HOBt-mediated coupling, a common strategy for acetamide formation, which may apply to the target compound.

Physicochemical Properties :

  • Molecular Weight : The target (MW ≈ 296.31) is lighter than fluorinated analogs (e.g., 189, MW ≈ 793.17), likely improving bioavailability.
  • Solubility : Ethoxy and pyrazine groups may balance hydrophilicity, whereas thiophene () or benzimidazole () derivatives could exhibit lower aqueous solubility.

Research Findings and Implications

  • Biological Relevance: Pyrazole-pyrazine hybrids are underrepresented in the evidence but share motifs with kinase inhibitors (e.g., imatinib analogs in ).
  • Synthetic Challenges : Low yields in microwave-assisted syntheses (e.g., 30% for 2e, ) highlight the need for optimized conditions. The target’s synthesis may require protecting groups for pyrazine nitrogen to prevent side reactions.
  • The target’s non-fluorinated structure could fill a niche in reducing off-target toxicity.

Biological Activity

2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, with the molecular formula C13H17N5O2C_{13}H_{17}N_{5}O_{2}, features both pyrazine and pyrazole rings, which are known to contribute to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The precise mechanisms depend on the biological context and the specific targets involved.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Antitumor Activity
Pyrazole derivatives have been investigated for their antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation .

2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. Certain pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases .

3. Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. It has been effective in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound Structure Biological Activity
2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamideStructureAntitumor, anti-inflammatory
2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethyl)acetamideStructureAntimicrobial

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:

Study 1: Antitumor Evaluation
A series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain modifications in the structure led to enhanced cytotoxicity, suggesting that the presence of both pyrazine and pyrazole rings could be pivotal for activity .

Study 2: Anti-inflammatory Mechanism
In a model of carrageenan-induced edema in mice, a related pyrazole compound exhibited significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. This suggests potential therapeutic applications for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how are reaction conditions tailored to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of pyrazin-2-yl-pyrazole intermediates. Key steps include:

  • Coupling reactions : Ethoxy-acetamide moieties are introduced via nucleophilic substitution or amidation. Catalysts like iodine or tert-butyl hydroperoxide (TBHP) enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while toluene or ethanol balances reactivity and purification .
  • Yield optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm; ethoxy groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ~359.15 g/mol) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs critical for understanding intermolecular interactions .

Advanced Research Questions

Q. How does the compound interact with biological targets such as mycobacterial cytochrome P450 enzymes, and what methodologies validate these interactions?

  • Methodological Answer :

  • Enzyme inhibition assays : Microplate-based fluorometric assays measure IC₅₀ values using purified P450 enzymes (e.g., CYP121A1). Competitive binding is analyzed via UV-Vis spectroscopy .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions, highlighting hydrogen bonds between the pyrazine ring and heme cofactors .
  • Resistance studies : Mutagenesis (e.g., alanine scanning) identifies critical residues (e.g., Thr313 in CYP121A1) that reduce binding affinity .

Q. What computational strategies are employed to predict the compound’s pharmacokinetic properties and metabolic stability?

  • Methodological Answer :

  • ADMET prediction : SwissADME or ADMETlab2.0 estimates logP (lipophilicity ~2.5), bioavailability (F >30%), and cytochrome P450 metabolism .
  • Metabolic stability assays : Liver microsomal incubations (human/rat) with LC-MS/MS quantify metabolite formation (e.g., O-deethylation at the ethoxy group) .
  • QSAR modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., topological polar surface area) with clearance rates .

Q. How do structural analogs of this compound compare in bioactivity, and what data-driven approaches resolve contradictions in experimental results?

  • Methodological Answer :

  • Bioactivity profiling : High-throughput screening against bacterial panels (e.g., Mycobacterium tuberculosis H37Rv) identifies analogs with enhanced MIC values (<1 µg/mL) .
  • Data normalization : Z-score analysis adjusts for batch effects in antimicrobial assays, resolving discrepancies due to inoculum size or growth media .
  • Meta-analysis : Systematic reviews of PubChem BioAssay data (AID 743255) highlight analogs with pyridine-thiophene hybrids showing 3-fold higher potency .

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